molecular formula C19H17NO2S B2971707 4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 866153-57-3

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2971707
CAS RN: 866153-57-3
M. Wt: 323.41
InChI Key: JONBBPQGPSYTAT-UHFFFAOYSA-N
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Description

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TB5 and has been found to exhibit promising results in various studies.

Scientific Research Applications

Chemoselective Synthesis and Biological Interest

A study by Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process involves the formation of thiourea followed by elimination of thiocyanic acid, indicating a method for synthesizing related compounds with potential biological applications (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Antimicrobial Activity

Limban et al. (2011) synthesized acylthioureas, including structures related to "4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide," and evaluated their interaction with bacterial cells. These derivatives demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Corrosion Inhibition

Tezcan et al. (2018) investigated a new sulphur containing Schiff base on mild steel in 1.0 M HCl solution, showing a significant inhibition efficiency. This research indicates the potential of such compounds, including those structurally related to "this compound," in serving as effective corrosion inhibitors (F. Tezcan, Gurbet Yerlikaya, A. Mahmood, G. Kardaş, 2018).

Anticancer Evaluation

Salahuddin et al. (2014) conducted a study on the synthesis, characterization, and in vitro anticancer evaluation of compounds, including structures similar to the compound . This research suggests the potential of these compounds in the development of anticancer drugs, highlighting their significance in medical research (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).

properties

IUPAC Name

4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-14-4-8-16(9-5-14)22-17-10-6-15(7-11-17)19(21)20-13-18-3-2-12-23-18/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONBBPQGPSYTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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